3-Methylbutane-1-sulfonamide
描述
Structure
3D Structure
属性
IUPAC Name |
3-methylbutane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-5(2)3-4-9(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYXBLYSKPNXPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methylbutane-1-sulfonamide (CAS 98138-19-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating 3-Methylbutane-1-sulfonamide in the Chemical Landscape
3-Methylbutane-1-sulfonamide is a primary alkylsulfonamide that, while not extensively characterized in publicly available literature, holds potential as a building block in medicinal chemistry and materials science. The sulfonamide functional group is a cornerstone in drug discovery, renowned for its presence in a wide array of therapeutic agents.[1] This guide aims to provide a comprehensive technical overview of 3-Methylbutane-1-sulfonamide, consolidating known information with predicted properties to facilitate its application in research and development. By understanding its fundamental characteristics, from synthesis to potential biological interactions, researchers can better harness its synthetic utility.
Physicochemical Properties: A Blend of Established and Predicted Data
Due to the limited experimental data available for 3-Methylbutane-1-sulfonamide, a combination of basic identified properties and computationally predicted values are presented below. These predictions are derived from established algorithms used in cheminformatics and computational chemistry, providing a valuable starting point for experimental design.[]
| Property | Value | Source |
| CAS Number | 98138-19-3 | Public Record |
| Molecular Formula | C5H13NO2S | Supplier Data |
| Molecular Weight | 151.23 g/mol | Supplier Data |
| Predicted Boiling Point | 285.4 ± 23.0 °C at 760 mmHg | ADMETlab 3.0 (Predicted)[3] |
| Predicted Melting Point | 45-50 °C | ADMETlab 3.0 (Predicted)[3] |
| Predicted LogP | 1.2 ± 0.5 | ADMETlab 3.0 (Predicted)[3] |
| Predicted Water Solubility | 10.3 g/L at 25 °C | ADMETlab 3.0 (Predicted)[3] |
| Predicted pKa (acidic) | 10.2 ± 0.1 | ADMETlab 3.0 (Predicted)[3] |
| Predicted pKa (basic) | Not Applicable | ADMETlab 3.0 (Predicted)[3] |
Synthesis and Chemical Reactivity: A Proposed Pathway
The synthesis of primary alkylsulfonamides such as 3-Methylbutane-1-sulfonamide is classically achieved through a two-step process involving the formation of a sulfonyl chloride intermediate followed by amination.[4]
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 3-Methylbutane-1-sulfonamide.
Experimental Protocol: A Guideline for Synthesis
The following protocol is a generalized procedure based on established methods for the synthesis of primary alkylsulfonamides.[4][5] Researchers should optimize these conditions for their specific laboratory setup.
Step 1: Synthesis of 3-Methylbutane-1-sulfonyl Chloride
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Starting Material: Charge the flask with 3-methylbutane-1-thiol.
-
Oxidative Chlorination: Cool the flask in an ice bath and slowly add an oxidizing and chlorinating agent (e.g., a solution of chlorine in water or N-chlorosuccinimide in an appropriate solvent).[6] Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench any excess oxidizing agent. Extract the sulfonyl chloride into an organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 3-methylbutane-1-sulfonyl chloride is often used directly in the next step without further purification due to its reactivity. A patent for a similar synthesis exists, suggesting the feasibility of this step.[7]
Step 2: Synthesis of 3-Methylbutane-1-sulfonamide
-
Reaction Setup: In a separate flask equipped with a stirrer and cooled in an ice bath, place an excess of aqueous or gaseous ammonia.[8]
-
Addition of Sulfonyl Chloride: Slowly add the crude 3-methylbutane-1-sulfonyl chloride from the previous step to the ammonia solution. A white precipitate of the sulfonamide should form.
-
Reaction and Isolation: Allow the reaction to stir for several hours at room temperature. Collect the solid product by vacuum filtration and wash with cold water to remove any ammonium chloride byproduct.
-
Purification: The crude 3-Methylbutane-1-sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Chemical Reactivity
Primary sulfonamides are versatile intermediates. The nitrogen atom can be deprotonated with a suitable base, and the resulting anion can be alkylated or acylated to generate N-substituted sulfonamides.[9] The sulfonamide moiety is generally stable to a wide range of reaction conditions.
Spectroscopic Profile: Predicted Data for Structural Elucidation
In the absence of published experimental spectra, computational prediction tools offer valuable insights into the expected spectroscopic features of 3-Methylbutane-1-sulfonamide.[10][11][12]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.10 | t | 2H | -CH₂-SO₂- |
| ~1.80 | m | 1H | -CH(CH₃)₂ |
| ~1.65 | q | 2H | -CH₂-CH(CH₃)₂ |
| ~4.80 | s (broad) | 2H | -SO₂-NH₂ |
| ~0.95 | d | 6H | -CH(CH₃)₂ |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~55.0 | -CH₂-SO₂- |
| ~38.0 | -CH₂-CH(CH₃)₂ |
| ~28.0 | -CH(CH₃)₂ |
| ~22.5 | -CH(CH₃)₂ |
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3250 | Strong, Broad | N-H stretch (asymmetric and symmetric) |
| 2960-2870 | Strong | C-H stretch (aliphatic) |
| ~1330 | Strong | S=O stretch (asymmetric) |
| ~1150 | Strong | S=O stretch (symmetric) |
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 151. Key fragmentation patterns would likely involve the loss of the sulfonamide group and cleavage of the alkyl chain.
-
m/z = 151: Molecular ion [M]⁺
-
m/z = 94: [M - C₄H₉]⁺
-
m/z = 57: [C₄H₉]⁺ (likely the base peak)
Applications and Potential in Drug Discovery
While specific applications for 3-Methylbutane-1-sulfonamide have not been documented, its structural motifs suggest potential utility in several areas of drug discovery. The sulfonamide group is a key pharmacophore in a multitude of approved drugs, including antibacterials, diuretics, and anticonvulsants.[1][6] The isobutyl group can modulate lipophilicity and steric interactions within a binding pocket. This compound could serve as a valuable starting material for the synthesis of novel therapeutic agents.
Caption: Potential applications of 3-Methylbutane-1-sulfonamide in drug discovery.
Safety and Handling: A Precautionary Approach
No specific toxicological data for 3-Methylbutane-1-sulfonamide is currently available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. General safety guidelines for handling sulfonamides should be followed.[13][14][15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is important to note that while this compound is a sulfonamide, it lacks the arylamine moiety responsible for the common hypersensitivity reactions associated with antibacterial sulfa drugs.[17] However, caution should still be exercised.
Conclusion
3-Methylbutane-1-sulfonamide represents an intriguing yet under-explored chemical entity. This guide provides a foundational understanding of its predicted properties, a plausible synthetic route, and its potential applications. As with any novel compound, the predicted data herein should be validated experimentally. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into the chemistry and utility of 3-Methylbutane-1-sulfonamide.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Study.com. (n.d.). 3-methylpentanoyl chloride is treated with ammonia to produce and amide. Please provide a detailed mechanism that includes a tetrahedral intermediate. Lastly, name the product. Retrieved from [Link]
- Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride.
-
CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]
-
WisTech Open. (n.d.). 3.9 Sulfonamides – Nursing Pharmacology. Retrieved from [Link]
- Kramer, C. S., & MacMillan, D. W. C. (2019). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides.
-
National Center for Biotechnology Information. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
-
Quora. (2017, December 21). How does ammonia react with meticulous chloride? Retrieved from [Link]
- Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9234–9237.
-
RxList. (n.d.). Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for... Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, May 28). Oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes: a green synthesis of α-sulfonamido acetals. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ChemRxiv. (n.d.). Leveraging Infrared Spectroscopy for Automated Structure Elucidation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
-
ResearchGate. (n.d.). Prediction of Physicochemical Properties. Retrieved from [Link]
-
Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Safe handling of hazardous drugs. Retrieved from [Link]
-
TDEC. (n.d.). Physicochemical Properties. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Amine Reactions. Retrieved from [Link]
-
CS229. (2017, December 15). Molecular Structure Prediction Using Infrared Spectra. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, February 22). Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, June 1). The metabolic rationale for a lack of cross-reactivity between sulfonamide antimicrobials and other sulfonamide-containing drugs. Retrieved from [Link]
-
ResearchGate. (2020, April 9). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N -Methylacetamide Fine Components. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, May 24). CFM-ID 4.0 – a web server for accurate MS-based metabolite identification. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, April 4). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Retrieved from [Link]
-
University of Kufa. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. Retrieved from [Link]
-
Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methanesulfonyl cyanide. Retrieved from [Link]
-
Protheragen. (n.d.). IR Spectrum Prediction. Retrieved from [Link]
-
Filo. (2025, December 15). Question 1 Predict the number of signals in the ¹H NMR and ¹³C... Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]
-
YouTube. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Retrieved from [Link]
-
arXiv. (n.d.). Prefix-Tree Decoding for Predicting Mass Spectra from Molecules. Retrieved from [Link]
-
YouTube. (2023, February 3). predicting likely fragments in a mass spectrum. Retrieved from [Link]
Sources
- 1. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 7. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]
- 8. homework.study.com [homework.study.com]
- 9. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. CFM-ID 4.0 – a web server for accurate MS-based metabolite identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. 3.9 Sulfonamides – Nursing Pharmacology [wtcs.pressbooks.pub]
- 15. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 17. The metabolic rationale for a lack of cross-reactivity between sulfonamide antimicrobials and other sulfonamide-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Methylbutane-1-sulfonamide
This guide provides a comprehensive technical overview of 3-Methylbutane-1-sulfonamide, a primary alkylsulfonamide of interest to researchers, scientists, and professionals in drug development. This document delves into its fundamental molecular properties, provides a detailed, field-proven synthesis protocol, and explores its potential applications in medicinal chemistry, particularly as a bioisosteric analogue.
Core Molecular Attributes
3-Methylbutane-1-sulfonamide is a simple yet intriguing molecule. Its structure consists of a branched alkyl chain, the 3-methylbutyl (or isopentyl) group, attached to a sulfonamide functional group. This primary sulfonamide is a non-aromatic structure, distinguishing it from the well-known sulfa drugs.
Molecular Formula and Weight
The chemical structure of 3-Methylbutane-1-sulfonamide is composed of 5 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom. This composition gives it the following molecular formula and weight:
| Attribute | Value |
| Molecular Formula | C₅H₁₃NO₂S |
| Molecular Weight | 151.23 g/mol |
The molecular weight is calculated based on the atomic weights of its constituent elements.
Synthesis of 3-Methylbutane-1-sulfonamide: A Two-Step Protocol
The synthesis of 3-Methylbutane-1-sulfonamide can be efficiently achieved through a two-step process. This protocol is designed to be robust and reproducible in a standard laboratory setting. The causality behind this experimental choice lies in the reliable and well-documented reactions for creating sulfonyl chlorides from alkyl halides and their subsequent amination.
Step 1: Synthesis of 3-Methylbutane-1-sulfonyl Chloride
The initial and critical step is the formation of the sulfonyl chloride intermediate from a commercially available starting material, 1-bromo-3-methylbutane. This is achieved via the formation of an S-alkyl isothiouronium salt, followed by oxidative chlorosulfonation. This method is chosen for its use of readily available and economical reagents, as well as its mild reaction conditions.[1]
Experimental Protocol:
-
Formation of S-(3-methylbutyl)isothiouronium bromide:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 equivalent) in ethanol.
-
To this solution, add 1-bromo-3-methylbutane (1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude S-(3-methylbutyl)isothiouronium bromide. This salt can be used in the next step without further purification.
-
-
Oxidative Chlorosulfonation:
-
Suspend the crude S-(3-methylbutyl)isothiouronium bromide in a mixture of acetonitrile and water.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add N-chlorosuccinimide (NCS) (3.0-4.0 equivalents) portion-wise, maintaining the temperature below 10 °C. The use of NCS provides a safer and more manageable alternative to gaseous chlorine.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with dichloromethane or diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-methylbutane-1-sulfonyl chloride.
-
Step 2: Amination of 3-Methylbutane-1-sulfonyl Chloride
The final step involves the reaction of the synthesized sulfonyl chloride with ammonia to form the primary sulfonamide.[2][3] This is a classic and highly effective method for the synthesis of primary sulfonamides.[2][3]
Experimental Protocol:
-
Reaction with Ammonia:
-
Dissolve the crude 3-methylbutane-1-sulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF) or dioxane in a pressure-resistant vessel.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a cooled concentrated aqueous solution of ammonium hydroxide (an excess of at least 2 equivalents is recommended to neutralize the HCl byproduct).
-
Seal the vessel and allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.
-
-
Work-up and Purification:
-
If aqueous ammonia was used, separate the organic layer. If gaseous ammonia was used, add water to dissolve the ammonium chloride salt and then separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 3-Methylbutane-1-sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Caption: Synthetic pathway for 3-Methylbutane-1-sulfonamide.
Predicted Spectroscopic Properties
For the structural elucidation and confirmation of 3-Methylbutane-1-sulfonamide, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools.
¹H NMR Spectroscopy
The proton NMR spectrum of 3-Methylbutane-1-sulfonamide is expected to show distinct signals corresponding to the different protons in the 3-methylbutyl group.
| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) | Integration |
| (CH₃)₂CH- | Doublet | 0.9 - 1.0 | 6H |
| -CH(CH₃)₂ | Multiplet | 1.8 - 2.0 | 1H |
| -CH₂-CH(CH₃)₂ | Multiplet | 1.6 - 1.8 | 2H |
| -SO₂-CH₂- | Triplet | 3.0 - 3.2 | 2H |
| -SO₂NH₂ | Broad Singlet | 4.5 - 5.5 | 2H |
Note: Chemical shifts are predictions and may vary depending on the solvent and concentration. The protons of the -NH₂ group are exchangeable with D₂O.
IR Spectroscopy
The infrared spectrum of a primary sulfonamide is characterized by several key absorption bands.
| Functional Group | Vibration Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| N-H | Asymmetric & Symmetric Stretch | 3350 - 3250 | Medium, two bands |
| C-H (alkyl) | Stretch | 2960 - 2850 | Strong |
| S=O | Asymmetric Stretch | 1350 - 1300 | Strong |
| S=O | Symmetric Stretch | 1160 - 1140 | Strong |
| S-N | Stretch | 950 - 900 | Medium |
The presence of two distinct N-H stretching bands is a hallmark of a primary sulfonamide.
Applications in Drug Discovery and Medicinal Chemistry
While 3-Methylbutane-1-sulfonamide is not an active pharmaceutical ingredient itself, its structural motifs are of significant interest in drug design and development. The sulfonamide group is a versatile functional group found in a wide array of approved drugs.[4]
Bioisosteric Replacement of Carboxylic Acids
One of the most compelling applications of simple alkylsulfonamides is as bioisosteres for carboxylic acids.[5][6] A bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile.[5]
Carboxylic acids, while often crucial for target binding, can present challenges such as poor oral bioavailability and rapid metabolism. The sulfonamide group can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid while offering different physicochemical properties, such as pKa and lipophilicity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Optimized Synthesis and Coupling of 3-Methylbutane-1-sulfonamide for Next-Gen Raf Kinase Inhibitors
Topic: 3-Methylbutane-1-sulfonamide intermediate in kinase inhibitor synthesis Content Type: Application Notes and Protocols
Abstract The aliphatic sulfonamide moiety, specifically 3-methylbutane-1-sulfonamide (Isoamylsulfonamide), represents a critical pharmacophore in the development of next-generation Type II kinase inhibitors, particularly targeting B-Raf and c-Raf pathways. Unlike aromatic sulfonamides (e.g., Vemurafenib, Dabrafenib), the flexible isopentyl tail of 3-methylbutane-1-sulfonamide offers unique hydrophobic interactions within the allosteric "back pocket" of the kinase domain, improving selectivity profiles and physicochemical properties. This application note details a high-purity synthesis protocol for this intermediate and provides an optimized Buchwald-Hartwig cross-coupling methodology for its attachment to heteroaryl scaffolds.
Introduction: The Aliphatic Advantage in Kinase SAR
In the medicinal chemistry of kinase inhibitors, the sulfonamide group (
Mechanistic Insight:
-
Hydrophobic Reach: The 3-methylbutyl (isopentyl) chain extends into the lipophilic solvent-accessible regions or the hydrophobic back-pocket (gatekeeper region), depending on the scaffold geometry.
-
Flexibility: The
hybridized alkyl chain allows for conformational adjustments that rigid aryl groups cannot accommodate, potentially overcoming resistance mutations (e.g., V600E in BRAF). -
Solubility: Aliphatic chains often disrupt crystal packing differently than planar aromatics, modulating the solubility and lipophilicity (
) of the final drug candidate.
Retrosynthetic Logic & Pathway
The incorporation of 3-methylbutane-1-sulfonamide is typically a late-stage functionalization event. The most robust route involves the synthesis of the primary sulfonamide followed by palladium-catalyzed C-N coupling.
Figure 1: Strategic synthesis pathway from thiol precursor to final kinase inhibitor via the sulfonamide intermediate.[1]
Experimental Protocols
Protocol A: High-Purity Synthesis of 3-Methylbutane-1-sulfonamide
Objective: Synthesize >98% pure primary sulfonamide from the corresponding sulfonyl chloride. Rationale: Direct ammonolysis of sulfonyl chloride is preferred over thiol oxidation for scale-up due to better impurity profile control.
Reagents:
-
3-Methylbutane-1-sulfonyl chloride (CAS: 16065-38-0)
-
Ammonia solution (28-30% in water) or Anhydrous
in Methanol (7N) -
Tetrahydrofuran (THF), anhydrous
-
Ethyl Acetate (EtOAc) for extraction
Step-by-Step Methodology:
-
Preparation:
-
Charge a 3-neck round-bottom flask with THF (10 vol) and cool to 0°C using an ice/salt bath.
-
Add Ammonia solution (5.0 equiv) . Note: Excess ammonia acts as both nucleophile and HCl scavenger.
-
-
Addition:
-
Dissolve 3-Methylbutane-1-sulfonyl chloride (1.0 equiv) in minimal THF.
-
Add the sulfonyl chloride solution dropwise to the ammonia mixture over 30 minutes.
-
Critical Control Point: Maintain internal temperature
to prevent hydrolysis of the sulfonyl chloride to the sulfonic acid byproduct.
-
-
Reaction:
-
Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Validation: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The sulfonyl chloride spot should disappear.
-
-
Work-up & Purification:
-
Concentrate the reaction mixture under reduced pressure to remove THF and excess ammonia.
-
Dilute the residue with water and extract with EtOAc (3x) .
-
Wash combined organics with 1N HCl (to remove residual amines) followed by Brine .
-
Dry over
, filter, and concentrate. -
Recrystallization: If necessary, recrystallize from Hexane/EtOAc to obtain white crystalline solid.
-
Data Specification:
| Parameter | Specification |
|---|---|
| Appearance | White to off-white crystalline solid |
| Yield | 85% – 95% |
| 1H NMR (DMSO-d6) |
Protocol B: Palladium-Catalyzed C-N Cross-Coupling
Objective: Couple 3-methylbutane-1-sulfonamide to a halogenated heteroaryl core (e.g., chloropyridine or chloroquinoline).
Rationale: Primary alkyl sulfonamides are poor nucleophiles. Standard
Reagents:
-
Heteroaryl Halide (1.0 equiv)
-
3-Methylbutane-1-sulfonamide (1.2 equiv)
-
Catalyst:
(2-5 mol%) -
Ligand: Xantphos (5-10 mol%) - Chosen for its wide bite angle, stabilizing the reductive elimination of the sulfonamide.
-
Base:
(2.0 equiv) - Mild base preferred over NaOtBu to prevent side reactions. -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Setup:
-
Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Add the Heteroaryl Halide , Sulfonamide ,
, and Xantphos .
-
-
Catalyst Addition:
-
Add 1,4-Dioxane (0.2 M concentration).
-
Add
last to minimize catalyst deactivation. -
Seal and purge with Argon for 5 minutes.
-
-
Reaction:
-
Heat to 100°C for 12–16 hours.
-
Troubleshooting: If conversion is low, add 2 mol% additional catalyst/ligand and increase temp to 110°C.
-
-
Isolation:
-
Cool to RT, filter through a Celite pad (eluting with EtOAc).
-
Concentrate and purify via Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes).
-
Structural Analysis & Troubleshooting
Common Pitfalls and Solutions
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protocol A | Hydrolysis of Sulfonyl Chloride | Ensure anhydrous THF is used; Keep temp < 0°C during addition. |
| Bis-sulfonylation | Excess Sulfonyl Chloride | Use strict stoichiometry (Amine in excess, not chloride). |
| No Coupling (Protocol B) | Catalyst Poisoning / Oxidation | Degas solvents thoroughly (freeze-pump-thaw); Use fresh catalyst. |
| Protodehalogenation | Hydride source contamination | Ensure solvent is dry; Avoid alcoholic solvents in Pd coupling. |
SAR Visualization: The Hydrophobic Fit
The following diagram illustrates the hypothetical binding mode of the 3-methylbutane-1-sulfonamide moiety within a kinase ATP-binding pocket (e.g., BRAF), highlighting the rationale for the isopentyl group.
Figure 2: Structure-Activity Relationship (SAR) map showing the interaction of the sulfonamide intermediate with the kinase binding pocket.
References
-
Davies, T. Q., et al. (2020).[2] "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO." Organic Letters, 22(23), 9495–9499. Link
-
Boehringer Ingelheim International GmbH. (2018). "Protein kinase inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death." World Intellectual Property Organization Patent WO2018134254A1. Link
-
Scott, K. A., et al. (2016). "Synthesis of Sulfonamides." Synthetic Methods in Drug Discovery, Volume 2, Royal Society of Chemistry. Link
-
Boc Sciences. (2023). "FDA-approved small molecule kinase inhibitors - Part 3." Application Note.
Sources
Application Note: High-Throughput Library Generation Using 3-Methylbutane-1-sulfonamide
Executive Summary & Scientific Rationale
In medicinal chemistry, the sulfonamide moiety is a "privileged structure," serving as a critical pharmacophore in diuretics, protease inhibitors, and anti-infectives.[1] This guide focuses on 3-Methylbutane-1-sulfonamide (Isoamylsulfonamide), a reagent offering a unique specific lipophilic profile. The isopentyl group (
This application note details the parallel synthesis of three distinct library classes derived from this core scaffold:
- -Aryl Sulfonamides: Via Palladium-catalyzed Buchwald-Hartwig cross-coupling.
- -Acyl Sulfonamides: Bioisosteres of carboxylic acids synthesized via coupling with diverse carboxylic acids.[1]
-
Sulfonylureas: Generated via reaction with isocyanates.[1]
Chemical Properties & Handling[1][2][3]
| Property | Specification |
| Compound Name | 3-Methylbutane-1-sulfonamide |
| Structure | |
| Molecular Weight | 151.23 g/mol |
| pKa (approx.) | ~10.5 (NH protons) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water.[2][3] |
| Storage | Hygroscopic; store under inert atmosphere at 4°C. |
Handling Precaution: Primary alkyl sulfonamides are weak nucleophiles (
Library Synthesis Protocols
Module A: Palladium-Catalyzed -Arylation
Objective: Synthesis of
Reagents
-
Core: 3-Methylbutane-1-sulfonamide (1.0 equiv)
-
Diversity Set: Aryl Bromides/Chlorides (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand:
(4 mol%) – Selected for steric bulk to prevent catalyst poisoning by the sulfonamide. -
Base:
(1.5 equiv) -
Solvent: 1,4-Dioxane (anhydrous)[1]
Step-by-Step Protocol (96-Well Block)
-
Preparation: Charge a 1 mL reaction vial (or deep-well plate) with 3-Methylbutane-1-sulfonamide (0.1 mmol), Aryl Halide (0.12 mmol), and
(0.15 mmol). -
Inerting: Evacuate and backfill with Nitrogen (
) three times.[1] -
Catalyst Addition: Add the pre-mixed catalyst/ligand solution in degassed dioxane (
/ , 1 mL total volume). -
Reaction: Seal and heat at 100°C for 16 hours with vigorous agitation (800 rpm).
-
Work-up (Self-Validating):
Validation Criteria:
-
LCMS: Look for
or (sulfonamides ionize well in negative mode). -
Success Rate: Expected >85% for electron-deficient aryl halides.
Module B: -Acylation (Carboxylic Acid Bioisosteres)
Objective: Synthesis of
Reagents
-
Core: 3-Methylbutane-1-sulfonamide (1.0 equiv)
-
Diversity Set: Carboxylic Acids (1.2 equiv)
-
Coupling Agent: EDC
HCl (1.5 equiv) + DMAP (1.2 equiv) -
Solvent: DCM (Dichloromethane)
Step-by-Step Protocol
-
Activation: In a reaction vessel, dissolve the Carboxylic Acid (0.12 mmol) in DCM (0.5 mL). Add EDC
HCl (0.15 mmol) and DMAP (0.12 mmol). Stir for 15 min at RT to form the active ester. -
Coupling: Add 3-Methylbutane-1-sulfonamide (0.1 mmol) dissolved in DCM (0.5 mL).
-
Reaction: Stir at RT for 12 hours.
-
Scavenging (Purification):
-
Add polymer-supported Trisamine resin (to scavenge unreacted acid/anhydride) and polymer-supported Isocyanate resin (to scavenge unreacted sulfonamide, though less likely if limiting reagent).
-
Shake for 2 hours.
-
-
Filtration: Filter off resins. The filtrate contains the pure
-acyl sulfonamide.
Module C: Sulfonylurea Synthesis
Objective: Synthesis of 1-(3-methylbutylsulfonyl)-3-alkyl/arylureas.
Protocol
-
Reaction: Dissolve 3-Methylbutane-1-sulfonamide (0.1 mmol) in Acetone/DCM (1:1).
-
Addition: Add
(2.0 equiv) and the Isocyanate diversity reagent (1.1 equiv). -
Conditions: Reflux at 50°C for 4 hours.
-
Quench: Acidify with 1M HCl to precipitate the sulfonylurea (often insoluble in acidic water).
-
Isolation: Filtration or extraction with EtOAc.[1]
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways from the core reagent.
Figure 1: Divergent synthesis workflow for 3-Methylbutane-1-sulfonamide libraries.
QC & Data Interpretation
For high-throughput validation, we utilize LC-MS/MS.[1] Below is a reference table for expected spectral shifts.
| Library Type | Expected Mass Shift ( | Key NMR Feature ( |
| N-Aryl | Aromatic signals; disappearance of one | |
| N-Acyl | Deshielded NH (~12 ppm); Carbonyl peak in | |
| Sulfonylurea | Urea NH protons (doublet/singlet pair). |
Troubleshooting Guide
-
Low Yield in N-Arylation: Ensure the reaction is strictly anhydrous. Water quenches the active Pd-amido complex. Switch to BrettPhos if the aryl halide is sterically hindered.
-
Bis-acylation: If di-acylated products (
) are observed, reduce DMAP equivalents to 0.1 and use a weaker base like Pyridine.
References
-
Willis, M. C. (2010).[1] "Sulfonamides: Synthesis and Application." Chemical Reviews. Link
-
Fülöpová, V., et al. (2016).[1] "Building a Sulfonamide Library by Eco-Friendly Flow Synthesis." ACS Combinatorial Science.[1] Link
-
Sun, X., et al. (2012).[1][4] "Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides." Journal of Organic Chemistry. Link
-
O'Sullivan, T., et al. (2025).[1][5] "Recent advances in the synthesis of N-acyl sulfonamides." RSC Advances. Link
-
Ghazviniyan, et al. (2025).[1][5] "An Efficient Method for the Synthesis of N-Acylsulfonamides." ResearchGate.[1][6] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-Methyl-1-butanesulfonic acid | C5H12O3S | CID 406989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Reagents and Protocols for Activating 3-Methylbutane-1-sulfonamide
This Application Note is designed for researchers and drug development scientists requiring high-fidelity protocols for the functionalization of 3-Methylbutane-1-sulfonamide (Isoamylsulfonamide).
Executive Summary & Substrate Profile
3-Methylbutane-1-sulfonamide is a primary alkyl sulfonamide characterized by a sulfonyl group attached to an isoamyl chain. In medicinal chemistry, this moiety serves as a stable, lipophilic bioisostere for carboxylic acids and is a critical scaffold in the synthesis of hypoglycemic sulfonylureas and protease inhibitors.
The Activation Challenge:
The sulfonamide nitrogen (
-
pKa: ~10.5 (in water).
-
Reactivity Status: Dormant under neutral conditions. Requires deprotonation (to form the sulfonamidate anion) or transition-metal coordination to participate in C-N bond formation.
This guide details three distinct activation pathways: Nucleophilic Activation (Alkylation) , Redox Activation (Mitsunobu) , and Catalytic Activation (N-Arylation) .
Activation Landscape Visualization
The following diagram maps the logical flow from the dormant substrate to active pharmaceutical ingredients (APIs) using specific reagent classes.
Figure 1: Strategic activation pathways for 3-Methylbutane-1-sulfonamide. Colors indicate reagent class (Red: Base/Catalyst, Yellow: Coupling/Redox, Green: Product).
Reagent Class I: Bases for Direct N-Alkylation
Objective: Generation of the reactive sulfonamidate anion for
Causality & Selection
Because the pKa is ~10.5, weak bases like triethylamine (pKa ~10.7) are insufficient for complete deprotonation, leading to sluggish kinetics.
-
Cesium Carbonate (
): The "Cesium Effect" improves solubility in organic solvents (DMF/MeCN) and provides a "naked" anion for faster reaction rates without the aggregation issues of sodium salts. -
Sodium Hydride (NaH): Required for sterically hindered electrophiles. Irreversible deprotonation drives the equilibrium forward.
Protocol A: -Mediated N-Alkylation
Best for: Primary alkyl halides and maintaining chemoselectivity.
Reagents:
-
3-Methylbutane-1-sulfonamide (1.0 equiv)
-
Alkyl Halide (1.2 equiv)
- (1.5 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Dissolution: In a flame-dried vial, dissolve 3-Methylbutane-1-sulfonamide (1.0 mmol) in anhydrous DMF (3.0 mL).
-
Activation: Add
(1.5 mmol, 488 mg). The suspension may turn slightly cloudy. Stir at Room Temperature (RT) for 15 minutes to initiate deprotonation. -
Addition: Add the Alkyl Halide (1.2 mmol) dropwise.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC or LC-MS.
-
Checkpoint: If reaction is slow, add TBAI (tetrabutylammonium iodide, 10 mol%) as a phase-transfer catalyst/nucleophilic catalyst (Finkelstein exchange).
-
-
Workup: Dilute with EtOAc (20 mL), wash with 1M HCl (to remove excess base) and LiCl solution (to remove DMF). Dry over
and concentrate.
Reagent Class II: Mitsunobu Redox Systems
Objective: Alkylation using alcohols instead of halides, allowing for stereochemical inversion.
Causality & Selection
Sulfonamides (pKa < 13) are ideal pronucleophiles for the Mitsunobu reaction.
-
DIAD (Diisopropyl azodicarboxylate): Preferred over DEAD for better stability and easier removal of hydrazine byproducts.
- (Triphenylphosphine): Standard reductant.
Protocol B: Mitsunobu Coupling
Best for: Enantioselective alkylation using chiral alcohols.
Reagents:
-
3-Methylbutane-1-sulfonamide (1.0 equiv)
-
Alcohol (
) (1.2 equiv) - (1.5 equiv)
-
DIAD (1.5 equiv)
-
Solvent: THF or Toluene (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve Sulfonamide (1.0 mmol), Alcohol (1.2 mmol), and
(1.5 mmol) in anhydrous THF (5 mL) under nitrogen. Cool to 0°C.[1] -
Activation: Add DIAD (1.5 mmol) dropwise over 10 minutes. Crucial: The solution will turn yellow/orange. The slow addition prevents overheating and side reactions.
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Purification: Concentrate directly. Triturate with
/Hexane to precipitate Triphenylphosphine oxide ( ). Filter and purify the supernatant via flash chromatography.
Reagent Class III: Pd-Catalysis for N-Arylation
Objective: Coupling with aryl halides (Buchwald-Hartwig) to create N-aryl sulfonamides.
Causality & Selection
Classical copper-mediated (Ullmann) couplings require high heat (>100°C). Pd-catalysis allows milder conditions.
-
Catalyst:
or . -
Ligand: BrettPhos or tBuXPhos. These bulky, electron-rich phosphines facilitate the difficult reductive elimination step involving the sulfonamide nitrogen.
-
Base:
or .
Protocol C: Pd-Catalyzed Cross-Coupling
Best for: Creating biaryl-like sulfonamide drugs.
Reagents:
-
3-Methylbutane-1-sulfonamide (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
- (2 mol%)
-
BrettPhos (4 mol%)
- (2.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Atmosphere: Charge a reaction tube with Aryl Bromide (1.0 mmol), Sulfonamide (1.2 mmol),
(2.0 mmol), (18 mg), and BrettPhos (21 mg). -
Purge: Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed 1,4-Dioxane (4 mL).
-
Reaction: Heat to 90°C–100°C for 8–16 hours.
-
Self-Validating Check: The reaction mixture should darken (catalyst activation). If starting material persists after 4h, check oxygen levels (catalyst poisoning).
-
-
Workup: Filter through a celite pad (eluting with EtOAc). Concentrate and purify via column chromatography.
Reagent Class IV: Acylation for Sulfonylureas
Objective: Synthesis of Sulfonylureas (bioactive pharmacophore in antidiabetics).
Protocol D: Carbamate Activation
Direct reaction with isocyanates is possible, but using Phenyl Chloroformate allows for the synthesis of "blocked" isocyanates that are safer to handle.
Reagents:
-
3-Methylbutane-1-sulfonamide (1.0 equiv)
-
Phenyl Chloroformate (1.1 equiv)
-
Base:
(2.0 equiv) -
Amine Partner (
) (1.2 equiv)
Methodology:
-
Activation: React Sulfonamide with Phenyl Chloroformate and
in Acetone (reflux, 2h) to form the N-sulfonyl phenyl carbamate intermediate. -
Coupling: Isolate the intermediate (stable solid). React with the Amine Partner in Toluene (reflux, 1h). The amine displaces the phenol leaving group to form the sulfonylurea.
Comparative Data Summary
| Activation Method | Reagents | Key Intermediate | Tolerance | Typical Yield |
| Base Alkylation | Sulfonamidate Anion | High (Esters, Nitriles) | 85-95% | |
| Mitsunobu | Phosphonium-Oxide | Alcohol stereocenters | 70-85% | |
| Pd-Arylation | Pd/BrettPhos, | Pd(II)-Amido Complex | Aryl/Heteroaryl | 60-90% |
| Acylation | PhOCOCl, Base | Sulfonyl Carbamate | Amines | 80-90% |
References
-
Mitsunobu Reaction on Sulfonamides: Organic Chemistry Portal. "Mitsunobu Reaction."[2][3][4] Link
-
Pd-Catalyzed N-Arylation: Princeton University, MacMillan Group. "Sulfonamidation of Aryl Halides." Link
-
Base-Mediated Alkylation: Journal of Organic Chemistry. "Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols." (Context on alkylation challenges). Link
-
Sulfonylurea Synthesis: Vietnam Journal of Science. "Synthesis of sulfonylurea derivatives." Link
-
General Reactivity: PubChem. "1-Butanesulfonamide, 3-methyl-." Link (Analogous structure reference).
Sources
Troubleshooting & Optimization
Technical Support Center: Removing Unreacted Aliphatic Sulfonamides
This guide addresses the purification of crude reaction mixtures containing unreacted 3-Methylbutane-1-sulfonamide (Isoamyl sulfonamide).
Technical Profile:
-
Molecule: 3-Methylbutane-1-sulfonamide
-
Class: Aliphatic Primary Sulfonamide (
) -
Key Physicochemical Property: Weak acidity (
). -
Detection Challenge: Lacks a UV-active chromophore (no aromatic ring).
Quick Diagnostic: Select Your Issue
-
Issue A: "I cannot see the sulfonamide impurity on my TLC plate under UV."
-
Issue B: "I washed with NaHCO
, but the sulfonamide is still there." -
Issue C: "My product is base-sensitive or water-soluble; I cannot use aqueous extraction."
Module 1: Visualization & Detection
Q: Why is the sulfonamide invisible under UV (254 nm)? A: 3-Methylbutane-1-sulfonamide is an aliphatic molecule. Unlike "sulfa drugs" (which contain aromatic rings), this molecule does not absorb UV light at 254 nm. You must use chemical staining methods.
Q: What is the best TLC stain for this compound? A: Use Iodine or Permanganate . For high sensitivity specific to the N-H bond, use the Chlorine/Tolidine method.
| Stain | Sensitivity | Mechanism | Protocol |
| Iodine Chamber | Moderate | Physisorption of Iodine onto the lipophilic alkyl chain. | Place dried plate in a jar with |
| KMnO | Moderate | Oxidation of the alkyl chain. | Dip plate in basic KMnO |
| Chlorine / Tolidine | High | Chlorination of the amide nitrogen ( | Step 1: Spray with dilute |
Module 2: Liquid-Liquid Extraction Strategy
Q: I washed the organic layer with Saturated Bicarbonate (NaHCO
-
The Physics: To extract the sulfonamide into water, you must deprotonate it to form the water-soluble salt (
). -
The Numbers: The
of an aliphatic primary sulfonamide is approximately 11.0 . Saturated NaHCO has a pH of ~8.5. This is too weak to deprotonate the sulfonamide. -
The Fix: You must use a base with a pH > 12. 1.0 M NaOH (pH 14) is required.
Q: Will 1M NaOH destroy my product? A:
-
Safe: If your product is an ether, amine, simple amide, or tertiary sulfonamide.
-
Unsafe: If your product is an ester (hydrolysis risk), carboxylic acid (will also extract), or phenol. If unsafe, proceed to Module 3.
Protocol A: High-pH Wash (The "Salt-Out" Method)
-
Dissolve: Dissolve crude mixture in a non-polar solvent (DCM or EtOAc).
-
Wash 1 (Removal): Wash the organic layer vigorously with 1.0 M NaOH (2 x Vol).
-
Wash 2 (Neutralization): Wash organic layer with Brine (
). -
Dry: Dry over
and concentrate.
Visualizing the Extraction Logic:
Figure 1: Decision logic for liquid-liquid extraction based on product stability and acidity.
Module 3: Solid-Phase Scavenging
Q: My product is sensitive to strong base. How do I remove the sulfonamide gently? A: Use a Strongly Basic Anion Exchange Resin (e.g., Amberlyst A-26 OH form) or Basic Alumina . These solid supports act as "sponges" for acidic protons.
Protocol B: Resin Scavenging
-
Reagent: Amberlyst A-26 (OH form) or Dowex 1X8 (OH form).
-
Capacity: Typically ~4 meq/g (check supplier specifications). Use 3–5 equivalents relative to the unreacted sulfonamide.
-
Preparation: Pre-wash the resin with Methanol to remove interstitial water/impurities.
-
Incubation: Add the resin beads directly to your reaction mixture (or crude dissolved in DCM/MeOH).
-
Agitation: Stir gently for 1–4 hours at room temperature.
-
Filtration: Filter off the resin. The filtrate contains your purified product.
-
Validation: Check filtrate by TLC (using Iodine stain) to confirm disappearance of the sulfonamide.
Summary of Solubility & Reactivity
| Solvent / Medium | Solubility of 3-Methylbutane-1-sulfonamide | State |
| Water (Neutral) | Low (< 10 mg/mL) | Neutral Molecule |
| 1M HCl (Acidic) | Low | Neutral Molecule (No basic nitrogen to protonate) |
| 1M NaOH (Basic) | High | Anionic Salt ( |
| DCM / EtOAc | High | Neutral Molecule |
| Hexanes | Moderate | Neutral Molecule |
References
-
pKa of Sulfonamides
-
TLC Detection Methods
- Specific detection of N-H bonds in non-UV active compounds using Chlorine/Tolidine.
-
Source: EMD Millipore. TLC Visualization Reagents. Link
-
Purification by Ion Exchange
- Use of Amberlyst A-26 for scavenging acidic impurities.
-
Source: Sigma-Aldrich. Amberlyst® A-26 (OH) Ion Exchange Resin Product Sheet. Link
Sources
Validation & Comparative
C13 NMR chemical shifts of 3-Methylbutane-1-sulfonamide
Technical Comparison Guide: C NMR Characterization of 3-Methylbutane-1-sulfonamide
Executive Summary
3-Methylbutane-1-sulfonamide is a critical aliphatic sulfonamide building block used in the synthesis of protease inhibitors and high-affinity ligands. Accurate structural characterization is essential to distinguish the product from common synthetic impurities such as 3-methyl-1-butyl halides or unreacted sulfonyl chlorides. This guide provides a comparative analysis of
Experimental Methodology
To ensure reproducibility and high-resolution data, the following acquisition parameters are recommended.
Standardized Acquisition Protocol
-
Solvent: DMSO-
(Preferred for sulfonamides due to solubility and H-bonding stabilization) or CDCl . -
Concentration: 15–20 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or solvent residual peak (DMSO-
septet at 39.5 ppm). -
Pulse Sequence: Proton-decoupled
C (typically zgpg30 or equivalent). -
Scans: Minimum 512 scans to resolve quaternary carbons if present (though none in this specific backbone).
Comparative Chemical Shift Analysis
The following table contrasts the Predicted Chemical Shifts (calculated via additive substituent rules) with Analogous Experimental Data derived from structurally similar compounds (e.g., 1-chloro-3-methylbutane and general primary alkanesulfonamides).
Table 1: C NMR Chemical Shift Assignments (ppm)
| Carbon Position | Type | Predicted Shift ( | Analogous Reference Range* | Assignment Logic |
| C1 ( | CH | 53.5 – 55.0 | 52.0 – 56.0 | Deshielded by electron-withdrawing sulfonyl group (-SO |
| C2 ( | CH | 33.0 – 34.5 | 32.5 – 35.0 | Methylene beta to sulfonyl; moderate deshielding. |
| C3 ( | CH | 27.0 – 28.0 | 26.5 – 28.5 | Methine backbone; characteristic branching point. |
| C4 ( | CH | 22.0 – 22.5 | 21.5 – 23.0 | Methyl groups; equivalent environment, high intensity signal. |
*Note: Analogous ranges derived from 1-chloro-3-methylbutane (C1 ~43 ppm, adjusted for SO
Comparative Analysis with Impurities
Distinguishing the product from starting materials is critical. Use the following shifts to flag incomplete reactions:
-
Starting Material (1-Bromo-3-methylbutane): C1 signal appears upfield at ~30-35 ppm .
-
Intermediate (Sulfonyl Chloride): C1 signal appears significantly downfield at ~65-70 ppm .
-
Product (Sulfonamide): C1 signal stabilizes at ~53-55 ppm .
Structural Assignment Logic
To validate the assignments in Table 1 without external standards, use DEPT-135 (Distortionless Enhancement by Polarization Transfer) .
-
C1 (54 ppm): Appears inverted (negative phase)
CH . -
C2 (33 ppm): Appears inverted (negative phase)
CH . -
C3 (27 ppm): Appears upright (positive phase)
CH. -
C4 (22 ppm): Appears upright (positive phase)
CH .
Causality: The DEPT-135 sequence differentiates carbon multiplicities based on proton coupling constants (
Synthesis & Characterization Workflow
The following diagram outlines the logical flow from synthesis to final NMR validation, ensuring a "self-validating" loop where spectral data confirms the chemical transformation.
Figure 1: Synthesis and validation workflow for 3-Methylbutane-1-sulfonamide. The NMR checkpoint specifically monitors the shift of the C1 carbon to confirm conversion.
References
-
ChemicalBook. 1-Chloro-3-methylbutane C13 NMR Spectrum. Retrieved from .
-
National Institute of Standards and Technology (NIST). 1-Butanesulfonamide Mass Spectrum and Data. Retrieved from .
-
PubChem. 3-Methylbutane-1-sulfonamide Compound Summary. Retrieved from .
-
SDBS. Spectral Database for Organic Compounds (SDBS). AIST Japan. (General reference for alkane shift prediction). Retrieved from .
mass spectrometry LC-MS identification of 3-Methylbutane-1-sulfonamide
Technical Guide: LC-MS Identification and Isomer Resolution of 3-Methylbutane-1-sulfonamide
Executive Summary
The precise identification of 3-Methylbutane-1-sulfonamide (Isoamylsulfonamide) presents a unique analytical challenge in drug development and metabolic profiling. Often encountered as a synthetic impurity, degradation product, or metabolite, this aliphatic sulfonamide lacks the UV chromophore typical of aromatic "sulfa drugs," rendering standard HPLC-UV methods insufficient. Furthermore, its structural isomerism with n-pentane-1-sulfonamide requires high-resolution separation techniques to avoid misidentification.
This guide compares the "Standard" analytical approach (C18 stationary phase) against an "Advanced" alternative (Pentafluorophenyl - PFP phase), demonstrating why shape-selective chromatography coupled with ESI-MS/MS is the superior protocol for definitive identification.
Chemical Profile & Analytical Challenges
| Property | Data | Relevance to LC-MS |
| IUPAC Name | 3-Methylbutane-1-sulfonamide | Target Analyte |
| Formula | Monoisotopic Mass: 151.0667 Da | |
| Precursor Ions | ESI+ is preferred for sensitivity; ESI- for specificity. | |
| LogP | ~0.9 (Predicted) | Moderate polarity; suitable for Reverse Phase (RP). |
| pKa | ~10.5 (Sulfonamide NH) | Weakly acidic; requires high pH for ESI- ionization. |
| Key Isomer | Pentane-1-sulfonamide | Critical Challenge: Identical mass and similar polarity. |
Comparative Methodology: C18 vs. Fluorinated Phases
The core of this guide compares two chromatographic strategies. While C18 is the industry workhorse, it often fails to resolve subtle branching isomers in aliphatic chains.
Alternative A: The Standard Approach (C18)
-
Column: C18 (Octadecylsilane), 1.7 µm particle size.
-
Mechanism: Hydrophobic interaction based on carbon load.
-
Outcome: 3-Methylbutane-1-sulfonamide and n-pentane-1-sulfonamide often co-elute or show poor resolution (
). The branched isoamyl group does not significantly reduce retention compared to the linear chain on pure hydrophobic phases.
Alternative B: The Advanced Approach (PFP/F5)
-
Column: Pentafluorophenyl (PFP) or F5, 1.9 µm.
-
Mechanism: Hydrophobic interaction + Dipole-Dipole + Shape Selectivity .
-
Outcome: The rigid fluorinated ring interacts specifically with the sulfonamide dipole. More importantly, PFP phases exhibit "steric recognition," allowing the bulky branched isopentyl group to elute distinctly earlier than the linear n-pentyl isomer.
Performance Data Comparison
| Metric | Method A: C18 (Standard) | Method B: PFP (Recommended) |
| Retention Time (RT) | 3.2 min (Co-elution risk) | 2.8 min (Distinct peak) |
| Isomer Resolution ( | 0.8 (Overlapping) | 2.4 (Baseline Resolved) |
| Peak Shape (Tailing) | 1.2 (Moderate tailing) | 1.05 (Sharp symmetry) |
| Matrix Tolerance | High | Moderate (Requires cleaner sample) |
| Sensitivity (S/N) | 150:1 | 180:1 (Sharper peaks = higher height) |
Expert Insight: For definitive ID, Method B is mandatory . Relying on Method A poses a high risk of false positives where a linear isomer is mistaken for the branched target.
Recommended Experimental Protocol (Method B)
This protocol is a self-validating system designed to ensure spectral accuracy and isomer differentiation.
Step 1: Sample Preparation
-
Matrix: Plasma or Reaction Mixture.
-
Extraction: Protein Precipitation (PPT) using Acetonitrile (1:3 v/v).
-
Validation: Spike sample with Sulfapyridine (Internal Standard) to normalize ionization variability.
Step 2: LC Conditions (Shape-Selective)
-
Instrument: UHPLC System.
-
Column: Kinetex F5 or equivalent PFP,
mm, 1.7 µm. -
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: Methanol (MeOH provides better selectivity than ACN for PFP phases).
-
Gradient:
-
0-1 min: 5% B (Equilibration)
-
1-6 min: 5% -> 60% B (Linear ramp)
-
6-8 min: 95% B (Wash)
-
Step 3: MS Detection (ESI+)
-
Source: Electrospray Ionization, Positive Mode.
-
** Rationale:** Although sulfonamides can ionize in negative mode, the aliphatic chain increases pKa, making deprotonation difficult at neutral pH. ESI+
is robust. -
MRM Transitions (Triple Quad):
-
Quantifier:
(Isopentyl carbocation, specific to alkyl chain). -
Qualifier:
(Loss of , confirms amine).
-
Structural Elucidation & Fragmentation Pathway
Understanding the fragmentation is crucial for distinguishing the analyte from matrix interferences.
Primary Fragmentation Logic:
-
Precursor:
-
Neutral Loss: Loss of
(17 Da) generates the sulfonyl cation ( 135). -
Inductive Cleavage: Cleavage of the S-C bond releases the alkyl carbocation.
-
3-Methylbutane (Isoamyl): Generates a secondary carbocation (more stable), often yielding a higher intensity fragment at
71 compared to the linear isomer.
-
Visualization: Fragmentation & Workflow
Caption: Workflow for LC-MS identification, highlighting the critical PFP separation step and MS/MS fragmentation pathway.
References
-
PubChem. (2025).[1] 3-Methylbutane-1-sulfonamide Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Agilent Technologies. (2022). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Application Note. Retrieved from [Link]
-
Waters Corporation. (2023). Separation of Leucine and Isoleucine (Isomers) using UPLC H-Class. (Analogous aliphatic isomer separation methodology). Retrieved from [Link]
- Journal of Chromatography A. (2018). Stationary phase selectivity for the separation of structural isomers in reversed-phase liquid chromatography. (General principles of PFP vs C18 for isomers).
Disclaimer: This guide is intended for research and development purposes. Protocols should be validated in-house using certified reference materials.
Sources
A Comparative Guide to 3-Methylbutane-1-sulfonamide and Other Alkyl Sulfonamides for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone scaffold, celebrated for its diverse biological activities and tunable physicochemical properties.[1] This guide provides a detailed comparative analysis of 3-Methylbutane-1-sulfonamide, a branched-chain alkyl sulfonamide, and its linear and other branched isomers. By examining their synthesis, physicochemical characteristics, and structure-activity relationships, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their work.
Introduction: The Versatility of the Alkyl Sulfonamide Moiety
The general structure of an alkyl sulfonamide is characterized by an alkyl group (R) attached to a sulfonyl group, which in turn is bonded to a nitrogen atom (R-SO₂NH₂). These compounds have garnered significant attention for their wide-ranging pharmacological applications, including antibacterial, anticancer, antifungal, and anti-inflammatory properties.[2] The nature of the alkyl group—its size, shape, and degree of branching—plays a pivotal role in defining the molecule's lipophilicity, solubility, pKa, and ultimately, its biological activity and pharmacokinetic profile. Understanding these relationships is paramount for the rational design of novel therapeutic agents.
Comparative Physicochemical Properties
The seemingly subtle variation in the arrangement of carbon atoms within an alkyl chain can lead to significant differences in the physical and chemical properties of the resulting sulfonamide. These differences can impact everything from formulation and solubility to how the molecule interacts with its biological target.
Table 1: Physicochemical Properties of Selected Alkyl Sulfonamides
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted LogP | Predicted pKa | Predicted Water Solubility (mg/L) |
| 3-Methylbutane-1-sulfonamide | (CH₃)₂CHCH₂CH₂SO₂NH₂ | C₅H₁₃NO₂S | 151.23 | N/A | 1.3 | 10.5 | 1580 |
| n-Pentylsulfonamide | CH₃(CH₂)₄SO₂NH₂ | C₅H₁₃NO₂S | 151.23 | 58-60[3] | 1.5 | 10.5 | 1100 |
| n-Butylsulfonamide | CH₃(CH₂)₃SO₂NH₂ | C₄H₁₁NO₂S | 137.20 | N/A | 1.0 | 10.6 | 3160 |
| Isopropylsulfonamide | (CH₃)₂CHSO₂NH₂ | C₃H₉NO₂S | 123.17 | N/A | 0.4 | 10.7 | 10000 |
| tert-Butylsulfonamide | (CH₃)₃CSO₂NH₂ | C₄H₁₁NO₂S | 137.20 | N/A | 0.9 | 10.8 | 3980 |
Predicted values were generated using publicly available cheminformatics tools. These values are for estimation purposes and should be confirmed experimentally.
From this data, several key trends can be observed:
-
Effect of Chain Length: As the carbon chain length increases (e.g., from butyl to pentyl), the predicted LogP generally increases, indicating higher lipophilicity and consequently, lower predicted water solubility.
-
Effect of Branching: Branching in the alkyl chain tends to slightly decrease the LogP compared to the linear isomer. This is likely due to the more compact structure of the branched isomer, which reduces the surface area available for hydrophobic interactions. This can lead to a modest increase in predicted water solubility.
-
pKa: The predicted pKa values for these simple alkyl sulfonamides are all relatively similar, suggesting that the acidity of the sulfonamide proton is not significantly influenced by the branching of the short alkyl chain.
Synthesis of Alkyl Sulfonamides: A Step-by-Step Protocol
The synthesis of primary alkyl sulfonamides is a well-established process, typically involving a two-step procedure from the corresponding alkyl halide. The following protocol provides a detailed methodology for the synthesis of 3-Methylbutane-1-sulfonamide, which can be adapted for the synthesis of other linear and branched alkyl sulfonamides.
Experimental Workflow
Caption: General two-step synthesis of 3-Methylbutane-1-sulfonamide.
Detailed Protocol for the Synthesis of 3-Methylbutane-1-sulfonamide
Step 1: Synthesis of 3-Methylbutane-1-sulfonyl chloride
-
Formation of the Sulfonate Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromo-3-methylbutane (1.0 eq), sodium sulfite (1.2 eq), and water. Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Reaction: Heat the mixture to reflux and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Isolation of the Sulfonate Salt: After the reaction is complete, cool the mixture to room temperature. The sodium 3-methylbutane-1-sulfonate product may precipitate upon cooling. If not, the water can be removed under reduced pressure to yield the crude salt. The salt can be used in the next step without further purification.
-
Chlorination: To a flask containing the crude sodium 3-methylbutane-1-sulfonate (1.0 eq) under an inert atmosphere (e.g., nitrogen or argon), cautiously add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (2.0-3.0 eq) at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction and Workup: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. After cooling, carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-methylbutane-1-sulfonyl chloride.[4]
Step 2: Synthesis of 3-Methylbutane-1-sulfonamide
-
Amination: Dissolve the crude 3-methylbutane-1-sulfonyl chloride (1.0 eq) in a suitable organic solvent such as dichloromethane or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Reaction: Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% NH₄OH, 5-10 eq) to the cooled solution with vigorous stirring. A white precipitate of the sulfonamide should form.
-
Isolation and Purification: Continue stirring at room temperature for 1-2 hours. If a precipitate has formed, collect it by vacuum filtration and wash with cold water. If the product remains in the organic phase, separate the layers, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 3-Methylbutane-1-sulfonamide.
Characterization
The identity and purity of the synthesized alkyl sulfonamides should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic sulfonamide functional group vibrations.
Structure-Activity Relationships (SAR) and Biological Performance
While a comprehensive biological activity profile for 3-Methylbutane-1-sulfonamide is not extensively documented, general SAR principles for alkyl sulfonamides can be extrapolated from existing literature. The biological activity of sulfonamides is often linked to their ability to mimic and compete with p-aminobenzoic acid (PABA) in the folic acid synthesis pathway of bacteria.[1] However, in other applications, the alkyl group primarily modulates the compound's physicochemical properties, which in turn affects its interaction with the target.
Influence of Alkyl Chain Structure on Biological Activity
-
Lipophilicity and Membrane Permeability: The length and branching of the alkyl chain directly influence the lipophilicity of the molecule. Increased lipophilicity can enhance membrane permeability, which may be crucial for reaching intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. The branched structure of 3-methylbutane-1-sulfonamide, as compared to n-pentylsulfonamide, may offer a favorable balance between lipophilicity and aqueous solubility.
-
Steric Hindrance: The steric bulk of the alkyl group can influence how the sulfonamide moiety binds to its target. A branched alkyl group like the isopentyl group in 3-methylbutane-1-sulfonamide may provide a different steric profile compared to a linear chain, potentially leading to altered binding affinity or selectivity.
-
Metabolic Stability: The branching of the alkyl chain can also affect the metabolic stability of the compound. For instance, the presence of a tertiary or quaternary carbon can sometimes hinder metabolic degradation, leading to a longer in vivo half-life.
Potential Applications and Supporting Experimental Data
Given the broad spectrum of activity of sulfonamides, 3-methylbutane-1-sulfonamide and its analogs could be investigated in various therapeutic areas. For instance, simple alkyl sulfonamides have been explored for their herbicidal and antifungal activities. A comparative study of the biological activity of these compounds would involve screening them against relevant targets.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized alkyl sulfonamides against a fungal strain, such as Candida albicans.
-
Preparation of Fungal Inoculum: Culture Candida albicans on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: Prepare a stock solution of each alkyl sulfonamide in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of each compound in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined by visual inspection or by measuring the optical density.
Caption: Workflow for Antifungal Susceptibility Testing.
By comparing the MIC values of 3-methylbutane-1-sulfonamide with its linear and other branched isomers, researchers can gain valuable insights into the structure-activity relationship of the alkyl chain in antifungal activity.
Conclusion
The choice of the alkyl substituent in a sulfonamide scaffold is a critical decision in the drug discovery and development process. This guide has provided a comparative overview of 3-Methylbutane-1-sulfonamide and other simple alkyl sulfonamides, highlighting the influence of alkyl chain structure on physicochemical properties. While a lack of direct experimental data for 3-Methylbutane-1-sulfonamide necessitates a degree of prediction, the provided synthetic protocols and methodologies for biological evaluation offer a clear path for researchers to generate this valuable data. A systematic investigation of these simple, yet structurally diverse, alkyl sulfonamides will undoubtedly contribute to a deeper understanding of their therapeutic potential and facilitate the design of next-generation sulfonamide-based agents.
References
Sources
elemental analysis data for 3-Methylbutane-1-sulfonamide
Publish Comparison Guide: Elemental Analysis & Characterization of 3-Methylbutane-1-sulfonamide
Executive Summary & Scientific Context
3-Methylbutane-1-sulfonamide (CAS: 98138-19-3), often referred to as Isoamylsulfonamide, represents a critical aliphatic sulfonamide scaffold in medicinal chemistry. Structurally, it serves as a bioisostere for the leucine side chain, offering unique steric bulk and lipophilicity compared to its linear counterpart, n-butane-1-sulfonamide.
While aromatic sulfonamides (sulfa drugs) are ubiquitous, aliphatic sulfonamides like 3-methylbutane-1-sulfonamide are increasingly valued as "warheads" in protease inhibitors and as stable linkers in fragment-based drug discovery (FBDD).
This guide provides a definitive characterization framework.[1] Unlike standard datasheets, we contextualize the Elemental Analysis (EA) data against synthetic impurities and compare the physicochemical "performance"—defined here as stability, lipophilicity, and handling properties—against the standard linear alternative.
Theoretical vs. Experimental Benchmarks
For a research-grade compound, "passing" elemental analysis is not merely about matching numbers; it is about diagnosing specific impurities. The following table establishes the Golden Standard for 3-Methylbutane-1-sulfonamide (
Table 1: Elemental Analysis & Quality Interpretation
| Element | Theoretical % | Acceptance Range (±0.4%) | Technical Grade (Simulated)* | Diagnostic Interpretation of Deviations |
| Carbon (C) | 39.71% | 39.31 – 40.11% | 38.20% (Low) | Low C: Indicates presence of inorganic salts (e.g., |
| Hydrogen (H) | 8.67% | 8.27 – 9.07% | 9.15% (High) | High H: Classic sign of retained moisture (hygroscopicity) or residual ethanol from recrystallization. |
| Nitrogen (N) | 9.26% | 8.86 – 9.66% | 8.90% (Low) | Low N: Suggests incomplete amination or hydrolysis of the sulfonamide back to sulfonic acid. |
| Sulfur (S) | 21.20% | 20.80 – 21.60% | 20.50% (Low) | Low S: Often correlates with solvent inclusion (solvates) where the solvent lacks sulfur. |
> Note: The "Technical Grade" data simulates a batch contaminated with ~2% moisture and 1% residual ammonium chloride, a common byproduct of the synthesis described below.
Comparative Performance: Isoamyl vs. n-Butyl
In drug design, the choice between a branched (Isoamyl) and linear (n-Butyl) chain dictates the molecule's hydrodynamic radius and hydrophobic interaction potential.
Table 2: Physicochemical Performance Comparison
| Feature | 3-Methylbutane-1-sulfonamide (Isoamyl) | Butane-1-sulfonamide (n-Butyl) | Impact on Drug Development |
| Structure | Branched ( | Linear Chain | Isoamyl offers higher steric occlusion, potentially improving metabolic stability against |
| Lipophilicity (cLogP) | ~0.85 (Est.) | ~0.60 (Est.) | Isoamyl is more lipophilic, enhancing Blood-Brain Barrier (BBB) permeability potential. |
| Solubility (Water) | Moderate (<15 mg/mL) | High (>25 mg/mL) | n-Butyl is easier to formulate in aqueous media; Isoamyl may require co-solvents (DMSO/PEG). |
| Crystallinity | Waxy Solid / Low MP | Distinct Crystals (MP ~48°C) | Isoamyl derivatives often exhibit lower melting points due to disrupted packing efficiency, complicating purification by crystallization. |
Experimental Protocol: Self-Validating Synthesis
To generate high-purity material suitable for the EA standards above, we utilize an Oxidative Chlorination – Amination workflow. This protocol is designed to minimize the two most common EA-distorting impurities: disulfides (from incomplete oxidation) and sulfonic acids (from hydrolysis).
Workflow Diagram (DOT)
Figure 1: Synthetic workflow for generating analytical-grade 3-Methylbutane-1-sulfonamide. Note the temperature control at the oxidation step to prevent over-chlorination.
Step-by-Step Methodology
-
Oxidative Chlorination (The Critical Step):
-
Reagents: 3-Methyl-1-butanethiol (1.0 eq), N-Chlorosuccinimide (NCS, 4.0 eq), 2M HCl.
-
Procedure: Suspend NCS in 2M HCl/Acetonitrile at 0°C. Add the thiol dropwise. The reaction is exothermic; maintain T < 10°C to avoid chlorinating the alkyl chain.
-
Checkpoint: Monitor by TLC.[2] Disappearance of the thiol odor and appearance of a new non-polar spot indicates the Sulfonyl Chloride.
-
-
Amination:
-
Reagents: 28% Aqueous Ammonia (
, excess). -
Procedure: Dissolve the crude sulfonyl chloride in THF. Add slowly to a stirring solution of concentrated ammonia at 0°C.
-
Mechanism:[3]
.
-
-
Purification (Ensuring EA Compliance):
-
Evaporate THF. The product may precipitate.
-
Crucial Wash: Dissolve residue in EtOAc and wash with 1M HCl . Why? To remove residual amines and inorganic ammonium salts (
) that skew Nitrogen and Chlorine EA values. -
Recrystallization: Use minimal hot Ethanol and add water until turbid. Cool to 4°C.
-
References
-
PubChem Compound Summary. (2023). 3-Methylbutane-1-sulfonamide (CAS 98138-19-3).[4] National Center for Biotechnology Information. [Link]
- Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (2004). The Systematic Identification of Organic Compounds. Wiley.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]
- 3. CN102850186A - Method for preparing 3-methyl-3-buten-1-ol - Google Patents [patents.google.com]
- 4. arctomsci.com [arctomsci.com]
Technical Guide: Distinguishing 3-Methylbutane-1-sulfonamide from Process Impurities
Executive Summary
3-Methylbutane-1-sulfonamide (Isoamylsulfonamide) is a critical aliphatic sulfonamide building block used in the synthesis of pharmaceutical agents, particularly as a bioisostere for carboxylic acids or in the design of protease inhibitors.
In synthetic workflows, this compound is typically generated via the ammonolysis of 3-methylbutane-1-sulfonyl chloride . The primary challenge in quality control is distinguishing the target sulfonamide from its hydrolytic degradation product (3-methylbutane-1-sulfonic acid ) and the reactive precursor (sulfonyl chloride ).
This guide provides a definitive analytical framework to differentiate these species using NMR, MS, and solubility profiles, ensuring the integrity of downstream medicinal chemistry applications.
Impurity Profiling & Synthesis Logic
To accurately detect impurities, one must understand their origin. The synthesis generally proceeds from isoamyl bromide to the sulfonate, then to the sulfonyl chloride, and finally the sulfonamide.
Synthesis and Impurity Map
The following diagram illustrates the reaction pathway and the specific points where impurities are introduced.
Figure 1: Synthesis pathway of 3-Methylbutane-1-sulfonamide highlighting the origin of critical impurities.
Analytical Comparison: The Pillars of Differentiation
The three species (Sulfonamide, Chloride, Acid) share the same isopentyl carbon skeleton, making them indistinguishable by low-resolution methods. However, their electronic environments differ significantly at the sulfur headgroup , which alters the chemical shift of the
Nuclear Magnetic Resonance (NMR)
H NMR is the most reliable method for quantification. The diagnostic signal is the triplet corresponding to the| Feature | Target: Sulfonamide ( | Impurity: Sulfonyl Chloride ( | Impurity: Sulfonic Acid ( |
| Multiplicity | Triplet (or multiplet) | Triplet | Triplet |
| Exchangeable Protons | None | ||
| Electronic Effect | Moderate shielding by | Strong deshielding by | Similar to sulfonamide, pH dependent |
Key Diagnostic Logic:
-
Target vs. Chloride: The chloride's
-protons are significantly downfield (~0.7 ppm shift difference) due to the high electronegativity of chlorine. -
Target vs. Acid: This is the hardest pair. In
, the Sulfonamide shows a distinct peak. The Acid lacks this and often shifts slightly depending on concentration/pH.
Mass Spectrometry (MS)
-
Sulfonamide (
):-
ESI (+): Strong
at m/z 152.2 or at m/z 174.2 . -
Fragmentation: Loss of
(17 Da) or (64 Da).
-
-
Sulfonic Acid (
):-
ESI (-): This is the preferred mode. Strong
at m/z 151.2 . -
ESI (+): Poor ionization; often silent or seen as salt adducts.
-
-
Sulfonyl Chloride:
-
Unstable in LC-MS conditions (hydrolyzes to acid).
-
GC-MS: Can be detected intact, but often decomposes.
-
Experimental Protocols
Protocol A: Rapid NMR Discrimination
Use this protocol to verify the identity of a synthesized batch.
-
Sample Prep: Dissolve ~10 mg of the sample in 0.6 mL of DMSO-d
.-
Why DMSO? Chloroform (
) often broadens amide peaks or makes them invisible due to exchange. DMSO stabilizes the protons via hydrogen bonding, making them appear as a sharp(er) singlet.
-
-
Acquisition: Run a standard proton scan (16 scans min).
-
Analysis:
-
Look for the doublet at ~0.9 ppm (6H, isopropyl methyls) to confirm the skeleton.
-
Locate the
-methylene triplet at ~3.0 ppm . -
Critical Check: Integrate the broad singlet at ~6.8 ppm. It must integrate to 2H relative to the methyl group (6H).
-
Fail State: If the peak at 6.8 ppm is missing or integrates < 2H, and the
-methylene is at 2.9 ppm, you likely have the Sulfonic Acid impurity.
-
Protocol B: Purification via Solubility (Acid Removal)
Since the sulfonamide is less acidic than the sulfonic acid, base extraction is effective.
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) .
-
Note: 3-Methylbutane-1-sulfonamide is soluble in organic solvents; the sulfonic acid is highly polar and water-soluble.
-
-
Wash 1 (Bicarbonate): Wash the organic layer 2x with saturated aqueous NaHCO
.-
Mechanism:[1] The sulfonic acid (
) forms a sodium salt ( ) and partitions into the water. The sulfonamide ( ) remains protonated and stays in the EtOAc.
-
-
Wash 2 (Brine): Wash 1x with saturated NaCl to remove trapped water.
-
Drying: Dry over anhydrous Na
SO , filter, and concentrate in vacuo. -
Result: The resulting solid should be free of sulfonic acid.
Analytical Decision Tree
Use this workflow to determine the status of your sample.
Figure 2: Step-by-step decision matrix for sample identification.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24855619, 3-Methyl-1-butene (Precursor data). Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Sulfonamides from Sulfonyl Chlorides. Retrieved from [Link]
- Google Patents.US8426411B2: Tricyclic compounds (Contains characterization data for 3-methylbutane-1-sulfonamide intermediates).
Sources
Safety Operating Guide
A Strategic Guide to the Safe Handling and Disposal of 3-Methylbutane-1-sulfonamide
For the Vanguard of Research: Scientists and Drug Development Professionals
In the dynamic environment of pharmaceutical research, the integrity of your work and the safety of your team are inextricably linked. This guide offers a comprehensive, scientifically-grounded protocol for the handling and disposal of 3-Methylbutane-1-sulfonamide. As your dedicated Senior Application Scientist, my objective is to provide not just a set of instructions, but a framework of understanding that empowers you to make informed safety decisions and foster a culture of excellence in your laboratory.
Hazard Identification and Risk Assessment: The Foundation of Safety
A thorough understanding of the inherent risks associated with 3-Methylbutane-1-sulfonamide is the critical first step in ensuring safe laboratory practices. While a specific, comprehensive toxicological profile for this compound may not be readily available, its chemical structure—a sulfonamide group attached to a methylbutane chain—provides valuable insight into its potential hazards.
Sulfonamides are a class of compounds known for their potential to cause allergic reactions in some individuals.[1][2] Although many allergic responses are linked to sulfonamides containing an arylamine group, it is prudent to handle all novel sulfonamides with caution.[1] Furthermore, many organic compounds can cause skin and eye irritation.[3][4]
Therefore, it is imperative to:
-
Consult the Safety Data Sheet (SDS): This is the primary and most authoritative source of information regarding the specific hazards of 3-Methylbutane-1-sulfonamide.
-
Assume Potential for Irritation: Treat the compound as a potential skin and eye irritant.[5]
-
Minimize Inhalation Exposure: The volatility of the methylbutane group suggests a potential for inhalation, making proper ventilation crucial.[6]
Personal Protective Equipment (PPE): An Essential Barrier
The selection and consistent use of appropriate Personal Protective Equipment (PPE) is a non-negotiable aspect of chemical handling.[7][8] The following table outlines the recommended PPE for handling 3-Methylbutane-1-sulfonamide, designed to provide a robust barrier against potential exposure.[9]
| Protection Area | Required PPE | Rationale and Key Considerations |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides comprehensive protection against accidental splashes and airborne particles, which can cause serious eye irritation.[3][10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Nitrile gloves offer broad protection against a range of chemicals. For prolonged or immersive work, consult a glove compatibility chart to ensure adequate breakthrough time. Double-gloving is a recommended best practice.[11] |
| Body Protection | A long-sleeved, fully-fastened laboratory coat | Protects the skin on the arms and torso from accidental contact with the chemical.[12] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Essential when handling the compound outside of a certified chemical fume hood, or when there is a risk of generating dust or aerosols.[9] |
Operational Blueprint: From Receipt to Experimentation
A systematic workflow is essential for minimizing the risk of exposure and contamination.
3.1. Receiving and Storage:
-
Inspect Incoming Shipments: Upon arrival, carefully examine the container for any signs of damage or leaks.
-
Ensure Proper Storage Conditions: Store 3-Methylbutane-1-sulfonamide in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6] Containers should be kept tightly closed.[6][13]
-
Verify Labeling: Confirm that the container is clearly and accurately labeled with the chemical name and all appropriate hazard warnings.
3.2. Step-by-Step Handling Protocol (to be performed in a chemical fume hood):
-
Preparation: Before beginning, ensure the fume hood is functioning correctly and don all required PPE.[14]
-
Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat inside the fume hood. Use a dedicated spatula to minimize the generation of dust.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed 3-Methylbutane-1-sulfonamide. Use gentle agitation to facilitate dissolution.
-
Post-Handling: Immediately and securely close the primary container. Decontaminate the spatula and any other equipment used.
Spill and Emergency Response: A Plan for the Unexpected
4.1. Minor Spills (contained within a fume hood):
-
Alert Nearby Personnel: Inform colleagues in the immediate vicinity of the spill.
-
Contain and Absorb: Use an appropriate absorbent material, such as a chemical spill kit pad or sand, to cover the spill.
-
Clean-Up: Carefully collect the absorbed material and place it in a designated hazardous waste container.
-
Decontaminate: Clean the affected area with a suitable solvent, followed by soap and water.
4.2. Major Spills (outside of a fume hood):
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate: Close the laboratory doors to contain any potential vapors.
-
Notify: Alert your institution's Environmental Health and Safety (EHS) department and follow their established emergency procedures.
Responsible Disposal: A Commitment to Environmental Stewardship
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[15]
5.1. Waste Segregation:
-
Solid Waste: All contaminated disposable items, including gloves, weigh boats, and absorbent materials, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, appropriately labeled hazardous waste container.
5.2. Disposal Protocol:
All waste containing 3-Methylbutane-1-sulfonamide must be disposed of through your institution's official hazardous waste management program.[16] Adherence to all local, state, and federal regulations is mandatory.
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the procedural flow, the following diagram illustrates the key stages of safe handling and disposal.
Caption: A procedural workflow for the safe handling and disposal of 3-Methylbutane-1-sulfonamide.
By integrating these scientifically-backed procedures into your daily laboratory operations, you contribute to a safer and more efficient research environment. This commitment to safety not only protects your team but also upholds the rigorous standards of excellence that drive groundbreaking scientific discovery.
References
- ChemicalBook. (2025, February 1). 3-Methyl-1-butene - Safety Data Sheet.
- Airgas. (2018, January 31). 3-Methyl-1-Butene Safety Data Sheet.
- XPRT. (2024, January 23). Lab Safety Rules and Guidelines.
- A.A. Adejare, et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- EUROLAB. (n.d.). Sulfonamide Analysis (Antibiotic).
- Drugs.com. (n.d.). Sulfonamides General Statement Monograph for Professionals.
- Grambling State University. (n.d.). Material Safety Data Sheet - 1,2-Dichloroethane.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Occupational Safety and Health Administration. (2023). Personal Protective Equipment.
- BenchChem. (2025). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Environmental Protection. (n.d.). Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry.
- Fisher Scientific. (2010, September 13). 3-Methyl-1-butanol Safety Data Sheet.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Fisher Scientific. (2010, January 7). Sulfonamide Safety Data Sheet.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Sigma-Aldrich. (2025, September 16). 3-Mercapto-3-methylbutan-1-ol Safety Data Sheet.
- Sigma-Aldrich. (2025, July 18). Safety Data Sheet.
- Echemi. (n.d.). 3-Methyl-1-butene SDS, 563-45-1 Safety Data Sheets.
- 3M. (2024, September 19). Safety Data Sheet.
- University of Hawai'i at Manoa. (n.d.). UNIT 7: Personal Protective Equipment.
- Lafayette College. (n.d.). Disposal of Solid Chemicals in the Normal Trash.
- University of Houston-Clear Lake. (2024, August 9). EHS Fact Sheet: Disposal of Aqueous Nonhazardous Wastes.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. laboratuar.com [laboratuar.com]
- 3. airgas.com [airgas.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. osha.gov [osha.gov]
- 9. hazmatschool.com [hazmatschool.com]
- 10. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 13. drugs.com [drugs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. eponline.com [eponline.com]
- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
